5-(Furan-2-yl)isoxazol-3(2H)-one
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5NO3 |
|---|---|
Molecular Weight |
151.12 g/mol |
IUPAC Name |
5-(furan-2-yl)-1,2-oxazol-3-one |
InChI |
InChI=1S/C7H5NO3/c9-7-4-6(11-8-7)5-2-1-3-10-5/h1-4H,(H,8,9) |
InChI Key |
SCWGIWAGNUCJCK-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=CC(=O)NO2 |
Origin of Product |
United States |
The Significance of Isoxazolone Scaffolds in Modern Organic Synthesis
The isoxazolone ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry and a versatile building block in organic synthesis. rsc.orgbeilstein-journals.orgnih.gov These scaffolds are integral to a wide array of compounds that exhibit significant biological activities. nih.govnih.gov The inherent reactivity of the isoxazolone ring, characterized by a labile N-O bond, allows for facile ring-opening reactions, providing access to a variety of acyclic and other heterocyclic structures, such as β-hydroxy nitriles and γ-amino alcohols. beilstein-journals.orgnih.govresearchgate.net
The utility of isoxazolone derivatives is diverse, spanning multiple scientific domains:
Medicinal Chemistry : Isoxazolone-containing molecules have demonstrated a broad spectrum of pharmacological activities. nih.govnih.gov They are found in commercially available drugs and are actively investigated for new therapeutic agents. nih.govpreprints.org
Agrochemicals : Certain isoxazole (B147169) derivatives have found applications as herbicides, fungicides, and insecticides. researchgate.net
Materials Science : The unique electronic properties of some isoxazolone scaffolds have led to their investigation for use in non-linear optical materials, dyes, and as components in photovoltaic cells. researchgate.net
The synthesis of isoxazolones is a well-explored area, with numerous methods developed to afford substituted derivatives. A common and efficient approach is the one-pot, three-component reaction involving a β-ketoester, hydroxylamine (B1172632) hydrochloride, and an aldehyde, often employing green chemistry principles by using water as a solvent. nih.govpreprints.orgresearchgate.net
The Research Landscape of Furan Containing Isoxazole Architectures
The incorporation of a furan (B31954) moiety into an isoxazole (B147169) structure creates a hybrid molecule with a distinct chemical profile. The furan ring, an electron-rich aromatic heterocycle, is itself a key component in many natural products and biologically active compounds. mdpi.comijabbr.comresearchgate.net Its presence can significantly influence the electronic properties and biological interactions of the parent molecule. chemenu.comnih.gov
Research into furan-isoxazole derivatives has uncovered a range of promising biological activities. For instance, certain 3-phenyl-5-furan isoxazole derivatives have been evaluated for their anti-inflammatory properties, showing potential as selective COX-2 inhibitors. nih.gov The furan nucleus is known to be a structural component in compounds with antibacterial, antiviral, and antitumor properties, making its combination with the versatile isoxazole scaffold a compelling strategy in drug discovery. mdpi.comijabbr.comresearchgate.netresearchgate.net
The synthesis of these hybrid architectures often involves multicomponent reactions or 1,3-dipolar cycloadditions, which allow for the controlled construction of the desired isoxazole ring system appended with a furan substituent. nih.govsemanticscholar.org The specific isomer, 5-(Furan-2-yl)isoxazol-3(2H)-one , positions the furan ring at the C5 position of the isoxazolone core, a common substitution pattern explored in the synthesis of bioactive molecules. nih.gov
Contemporary Relevance in Chemical Science Research
Cyclization Strategies for Isoxazolone Ring Formation
The formation of the isoxazolone ring is the cornerstone of synthesizing this compound and its analogues. Key strategies involve cycloaddition reactions and cyclization of linear precursors, each offering distinct advantages in terms of efficiency, regioselectivity, and substrate scope.
[3+2] Annulation Approaches Involving Hydroxylamine (B1172632) and Allenoates
A significant strategy for constructing the isoxazol-5(2H)-one core is through a [3+2] annulation reaction. One such approach involves the reaction of δ-acetoxy allenoates with hydroxylamine derivatives, promoted by a magnesium-based reagent like (tBuO)₂Mg. doi.orgacs.orgresearchgate.net In this process, the allenoate acts as a C2 synthon, while hydroxylamine provides the N-O-C unit, leading to the five-membered heterocyclic ring.
The reaction is initiated by the base, which facilitates the reaction between the hydroxylamine and the allenoate. The substrate scope for this transformation is broad, accommodating various substituted N-benzylhydroxylamines and a range of δ-acetoxy allenoates, delivering the corresponding isoxazolone products in moderate to good yields, typically ranging from 48% to 87%. acs.org This method provides a direct route to substituted isoxazol-5(2H)-ones under relatively mild conditions. acs.orgresearchgate.net
Synthesis via Cyclization of α,β-Unsaturated Ketones (Chalcones) with Hydroxylamine
A classical and widely employed method for the synthesis of the isoxazole/isoxazoline (B3343090) ring system is the cyclocondensation reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydroxylamine. ijert.orgresearchgate.netderpharmachemica.com This reaction involves the nucleophilic attack of hydroxylamine on the chalcone (B49325), followed by an intramolecular cyclization and dehydration to form the stable heterocyclic ring. ijert.orgnih.gov The reaction of chalcones with hydroxylamine hydrochloride in the presence of a base is a common procedure to afford 4,5-dihydroisoxazole (isoxazoline) derivatives. researchgate.net
The general mechanism proceeds through the initial formation of an oxime intermediate, which then undergoes cyclization to yield the final isoxazoline product. thieme-connect.com The disappearance of the C=O bond signal of the chalcone in IR spectra and the appearance of a C=N signal confirm the ring closure. ijert.org
The chalcone precursors required for the aforementioned cyclization are typically synthesized via the Claisen-Schmidt condensation. scispace.comaip.orgrsc.org This reaction involves the base-catalyzed aldol (B89426) condensation between an aromatic aldehyde (such as furan-2-carbaldehyde) and a ketone (like acetophenone (B1666503) or a derivative). scispace.com
The reaction is versatile, and various catalysts, including strong bases like sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), are commonly used. aip.org The condensation results in the formation of a three-carbon α,β-unsaturated carbonyl system linking two aromatic rings, which is the characteristic structure of chalcones. scispace.comaip.org Solvent-free conditions and alternative methods like grinding have been explored to improve yields and align with green chemistry principles. aip.org
The synthesis of isoxazoline derivatives from chalcones and hydroxylamine has been optimized using various catalytic systems and reaction conditions to improve yields and reaction times. ijert.orgresearchgate.net The choice of base, solvent, and temperature plays a crucial role. For instance, refluxing a mixture of a chalcone, hydroxylamine hydrochloride, and a base like sodium acetate (B1210297) in ethanol (B145695) for several hours typically yields the desired isoxazoline in good yields (75-80%). ijert.org Other bases such as potassium hydroxide have also been successfully used, often involving reflux in an alcoholic solvent for extended periods. nih.gov The reaction progress is conveniently monitored by thin-layer chromatography (TLC). ijert.org
Table 1: Optimized Conditions for Isoxazoline Synthesis from Chalcones
| Catalyst/Base | Solvent | Temperature | Reaction Time | Yield | Reference |
| Sodium Acetate | Ethanol | Reflux | 6-7 hours | 75-80% | ijert.org |
| Potassium Hydroxide | Ethanol | Reflux | 12 hours | 45-63% | nih.gov |
| Sodium Hydroxide | Ethanol | Oil Bath | 2 hours | N/A | researchgate.net |
Multi-Component Reactions (MCRs) for Functionalized Isoxazol-5(2H)-ones
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesize highly functionalized isoxazol-5(4H)-ones in a single step. scielo.brniscpr.res.inresearchgate.net A common MCR strategy involves the one-pot condensation of an aldehyde, a β-ketoester (such as ethyl acetoacetate), and hydroxylamine hydrochloride. niscpr.res.innih.gov
This method has been shown to be effective for a wide range of aromatic and heteroaromatic aldehydes, including furan-2-carbaldehyde. niscpr.res.in The reaction is often catalyzed by a variety of substances, from simple bases to more eco-friendly catalysts like sodium malonate or even fruit juices under green conditions. niscpr.res.innih.gov The proposed mechanism involves the initial formation of a cyclized adduct from the β-ketoester and hydroxylamine, which then undergoes a Knoevenagel condensation with the aldehyde to yield the final product. scielo.brnih.gov This approach is highly valued for its operational simplicity, high yields, and ability to generate molecular diversity. niscpr.res.in
Table 2: Multi-Component Synthesis of Isoxazol-5(4H)-one Derivatives
| Aldehyde | Catalyst | Solvent | Yield (%) | Reference |
| Benzaldehyde | Sodium Malonate | Water | 95 | niscpr.res.in |
| 4-Chlorobenzaldehyde | Sodium Malonate | Water | 96 | niscpr.res.in |
| 4-Methoxybenzaldehyde | Sodium Malonate | Water | 94 | niscpr.res.in |
| Furan-2-carbaldehyde | Sodium Malonate | Water | 88 | niscpr.res.in |
| Thiophene-2-carbaldehyde | Sodium Malonate | Water | 85 | niscpr.res.in |
| Benzaldehyde | Cocos nucifera L. juice | N/A | 92 | nih.gov |
Derivatization from Key Intermediates
The synthesis of functionalized analogues often proceeds through the derivatization of key intermediates. A notable example is the asymmetric synthesis of functionalized 2-isoxazolines starting from furan-containing precursors. nih.govacs.org
For instance, (S)-1-Chloro-3-(5-methylfuran-2-yl)propan-2-ol can be synthesized from 2-methyl furan and (S)-epichlorohydrin. nih.govacs.org This intermediate can be converted in several steps to a hydroxylaminoalkyl furan derivative. Subsequent NBS-mediated oxidation of this intermediate leads to an α,β-unsaturated ketone which spontaneously cyclizes to the isoxazoline ring. nih.gov This core isoxazoline structure can then be further modified. For example, cleavage of a double bond within a side chain using reagents like RuCl₃·xH₂O and NaIO₄ can introduce valuable functional groups like aldehydes and carboxylic acids, yielding derivatives such as (R)-5-(chloromethyl)-4,5-dihydroisoxazole-3-carbaldehyde and (R)-5-(chloromethyl)-4,5-dihydroisoxazole-3-carboxylate. nih.gov This strategy highlights how a furan-containing building block can be elaborated into a variety of complex, functionalized isoxazoline analogues.
Transformations of Isoxazole Carboxylates
The functionalization of a pre-formed isoxazole ring is a key strategy for creating diverse analogues. Isoxazole carboxylic acids, in particular, serve as versatile starting materials for a range of chemical modifications. One common transformation involves the coupling of these acids with amines to form isoxazole carboxamides.
Research has demonstrated the synthesis of isoxazole-4-carboxylic acid derivatives through a domino isoxazole-isoxazole isomerization process catalyzed by Fe(II). nih.gov Furthermore, methods for preparing 4-oxo-1,4-dihydropyridine-3-carboxylates utilize the rearrangement of methyl 2-(isoxazol-5-yl)-3-oxopropanoates, showcasing the isoxazole ring as a key intermediate in the synthesis of other heterocyclic systems. beilstein-journals.orgnih.gov The synthesis of the isoxazole precursors for these transformations can be achieved through several routes, including the cycloaddition of nitrile oxides to propargyl halides, followed by cyanation, hydrolysis, and esterification. beilstein-journals.org
The following table details examples of isoxazole derivatives synthesized from isoxazole-4-carboxylic acids.
Table 1: Synthesis of Isoxazole Derivatives from Carboxylic Acids
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 4-Acyl-5-methoxyisoxazoles | Fe(II), Dioxane, 105 °C | Isoxazole-4-carboxylic esters | nih.gov |
| 4-Acyl-5-aminoisoxazoles | Fe(II), Dioxane, 105 °C | Isoxazole-4-carboxylic amides | nih.gov |
Synthesis of Alcohol and Azide (B81097) Functionalized Isoxazoles
The introduction of alcohol and azide functionalities onto the isoxazole scaffold provides valuable handles for further chemical elaboration, enabling the synthesis of complex molecules.
Alcohol-functionalized isoxazoles can be prepared through various synthetic routes. One method involves the reduction of an isoxazole containing a carboxylic acid or ester group. For instance, the oxidation of a furan-substituted precursor can yield an isoxazoline with a carboxylic acid group, which can then be further manipulated. nih.gov Another approach involves the reaction of propargyl alcohols with N-iodosuccinimide (NIS) and N-tert-butyl hydroxylamine hydrochloride, which proceeds through an in-situ-formed α-iodo enone intermediate to yield functionalized isoxazoles. nih.gov
The synthesis of azide-functionalized isoxazoles is a key step for introducing nitrogen-containing moieties or for use in click chemistry. A direct method involves the nucleophilic substitution of a leaving group on the isoxazole side chain with an azide source, such as sodium azide (NaN₃). Research has shown the successful synthesis of Methyl (R)-5-(azidomethyl)-4,5-dihydroisoxazole-3-carboxylate by treating the corresponding chloromethyl derivative with NaN₃ in DMSO at 60 °C. nih.gov This transformation provides a versatile building block for creating more complex isoxazole-based structures. nih.gov
Table 2: Synthesis of Functionalized Isoxazoles
| Precursor | Reagents | Functionalized Product | Reference |
|---|---|---|---|
| (R)-5-(Chloromethyl)-4,5-dihydroisoxazole-3-carboxylate | NaN₃, DMSO | Methyl (R)-5-(azidomethyl)-4,5-dihydroisoxazole-3-carboxylate | nih.gov |
| Propargyl alcohols | NIS, t-BuNHOH·HCl | Functionalized isoxazoles | nih.gov |
Cycloaddition Reactions with Nitrile Oxides
The [3+2] cycloaddition reaction, also known as the 1,3-dipolar cycloaddition, stands as one of the most fundamental and widely utilized methods for constructing the isoxazole ring. rsc.orgmdpi.com This reaction involves the combination of a nitrile oxide as the 1,3-dipole with a dipolarophile, typically an alkyne or an alkene, to form the five-membered heterocyclic ring. nih.gov
A common and efficient strategy for synthesizing 5-substituted isoxazoles, including those with a furan-2-yl group, involves the reaction of α,β-unsaturated ketones (chalcones) with hydroxylamine hydrochloride. ijpcbs.com In this method, a chalcone bearing a furan ring reacts with hydroxylamine, often catalyzed by an acid or base, to undergo cyclization and form the corresponding 4,5-dihydroisoxazole (isoxazoline) derivative. For example, 5-(furan-2-yl)-3-phenyl-isoxazole has been synthesized using CaO as a solid basic catalyst, which demonstrated high catalytic activity in the condensation reaction between hydroxylamine and the corresponding chalcone, yielding the target product. dpi-journals.com Another study reported the synthesis of a series of 5-(furan-2-yl)-3-phenyl-4,5-dihydroisoxazole derivatives by refluxing the appropriate chalcones with hydroxylamine hydrochloride in ethanol with glacial acetic acid, achieving yields between 70-82%. ijpcbs.com
The nitrile oxides themselves are often generated in situ from the corresponding aldoximes to prevent their dimerization. researchgate.net Various oxidizing agents can be employed for this transformation. The reaction of 1-(3-(furan-2-yl)-5-methyl-1-(4-nitrophenyl)-1H-pyrazol-4-yl)ethan-1-one with dimethylformamide dimethyl acetal (B89532) (DMF-DMA) yields an enaminone, which can then be reacted with hydroximoyl chlorides to afford isoxazole derivatives. tandfonline.com
Table 3: Synthesis of Furan-Substituted Isoxazoles via Cycloaddition
| Dipolarophile/Precursor | Reagents | Product | Yield | Catalyst | Reference |
|---|---|---|---|---|---|
| 1-(Furan-2-yl)-3-phenylprop-2-en-1-one (Chalcone) | Hydroxylamine Hydrochloride | 5-(Furan-2-yl)-3-phenyl-isoxazole | 78.5% | CaO | dpi-journals.com |
| Chalcone derivatives | Hydroxylamine hydrochloride, Glacial acetic acid | 5-(Furan-2-yl)-3-phenyl-4,5-dihydroisoxazole derivatives | 70-82% | Acetic Acid | ijpcbs.com |
Electrophilic and Nucleophilic Substitution Reactions
The dual nature of the heterocyclic systems within this compound dictates its behavior in substitution reactions. The furan moiety readily participates in electrophilic substitutions, while the isoxazolone ring and its substituents are more prone to nucleophilic attack.
Electrophilic Substitution: The furan ring is inherently electron-rich due to the electron-donating effect of the oxygen heteroatom, making it significantly more reactive towards electrophiles than benzene. chemenu.com Electrophilic aromatic substitution (EAS) on the furan component of the molecule is expected to occur preferentially at the C5-position of the furan ring (the position adjacent to the oxygen and distal to the isoxazole substituent). pearson.comreddit.com This regioselectivity is governed by the superior stabilization of the cationic intermediate (arenium ion) when the attack occurs at the α-position relative to the furan's oxygen. pearson.com Standard electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation can be performed under relatively mild conditions. pearson.comresearchgate.net For instance, bromination of furan can proceed readily to yield 2-bromofuran. pearson.com
Nucleophilic Substitution: The isoxazol-3(2H)-one ring contains several sites susceptible to nucleophilic attack. The carbonyl carbon (C3) is electrophilic and can react with various nucleophiles. Furthermore, if a suitable leaving group is present on a side chain, such as a halogen on a methyl group attached to the isoxazole ring, it can be readily displaced by nucleophiles. nih.gov This provides a straightforward method for introducing new functional groups. For example, studies on related isoxazole systems have shown that 5-bromomethyl derivatives can undergo nucleophilic substitution to introduce a variety of functionalities. nih.gov
| Reaction Type | Reagent/Conditions | Typical Product | Reference |
| Electrophilic Bromination | Br₂ in Dioxane | 5-(5-Bromo-furan-2-yl)isoxazol-3(2H)-one | pearson.com |
| Electrophilic Nitration | HNO₃/H₂SO₄ | 5-(5-Nitro-furan-2-yl)isoxazol-3(2H)-one | researchgate.net |
| Nucleophilic Substitution | Nu⁻ on a side-chain leaving group | Functionalized side-chain derivative | nih.gov |
Ring Opening and Rearrangement Pathways
The N-O bond within the isoxazole ring is relatively weak and susceptible to cleavage under various conditions, leading to synthetically useful ring-opening reactions. These transformations provide access to linear compounds that can be used as precursors for other cyclic systems.
A notable example is the ring-opening fluorination of isoxazoles. researchgate.net Treatment of an isoxazole derivative with an electrophilic fluorinating agent, such as Selectfluor®, can initiate an electrophilic attack on the isoxazole ring. researchgate.net This is followed by a ring-opening cascade involving the cleavage of the N-O bond, ultimately yielding a β-ketonitrile derivative. researchgate.net This process allows for the introduction of a fluorine atom at a tertiary carbon center, a valuable transformation in medicinal chemistry. researchgate.net
Table of Ring-Opening Reaction
| Starting Material | Reagent | Product Type | Key Transformation | Reference |
|---|
These ring-opened intermediates are versatile building blocks. For example, the resulting α-fluorocyano-ketones can be further transformed into a variety of other fluorine-containing compounds. researchgate.net
Functional Group Interconversions and Further Cyclizations
The this compound scaffold is a versatile template for constructing more complex molecular architectures through functional group interconversions and subsequent cyclization reactions. These strategies allow for the fusion or linking of the initial core to other heterocyclic systems, creating hybrid molecules with potentially novel properties.
The transformation of the isoxazole ring into other five- or six-membered heterocycles is a powerful strategy for structural diversification.
Pyrazoles: Isoxazoles can be converted into the corresponding pyrazoles, often by reaction with hydrazine (B178648). nih.gov This transformation typically involves a nucleophilic attack by hydrazine on the isoxazole ring, leading to ring opening and subsequent re-cyclization with the elimination of water to form the more thermodynamically stable pyrazole (B372694) ring. The existence of various furan-pyrazole hybrids in chemical databases confirms the feasibility of this approach. sigmaaldrich.comchemenu.com
Oxadiazoles: Furan-containing 1,3,4-oxadiazoles can be synthesized from furan-2-carboxylic acid hydrazide. mdpi.com This precursor, readily derivable from the furan moiety, can be cyclized with agents like carbon disulfide (followed by oxidation) or other one-carbon sources to form the 1,3,4-oxadiazole (B1194373) ring. mdpi.com Similarly, 1,2,4-oxadiazoles can be formed from amidoximes, which can be prepared from nitriles derived from the parent structure. rsc.org
Thiadiazoles: A variety of furan-thiadiazole hybrids have been synthesized. researchgate.netnih.govresearchgate.net For example, 5-(1,2,3-thiadiazol-4-yl)-2-methylfuran derivatives have been prepared via the Hurd-Mori reaction, where carboethoxyhydrazones of acetylfurans are cyclized using thionyl chloride. researchgate.net Another common route involves the reaction of furan-containing thiosemicarbazides, which can be cyclized under acidic or basic conditions to yield 1,3,4-thiadiazoles. nih.gov
Pyrimidines: While direct conversion is less common, the ring-opened β-ketonitrile intermediates, obtained from the isoxazole ring as described in section 3.2, are classic precursors for pyrimidine (B1678525) synthesis. The reaction of these 1,3-dicarbonyl-like synthons with amidines, guanidine, or urea (B33335) is a standard and high-yielding method for constructing the pyrimidine ring.
Summary of Heterocyclic Transformations
| Target Heterocycle | Typical Precursor/Reagent | General Method | Reference |
|---|---|---|---|
| Pyrazole | Hydrazine | Ring opening of isoxazole followed by recyclization | nih.gov |
| 1,3,4-Oxadiazole | Furan-2-carboxylic acid hydrazide, CS₂ | Cyclization of hydrazide derivative | mdpi.com |
| 1,2,3-Thiadiazole | Hydrazone, Thionyl Chloride | Hurd-Mori Reaction | researchgate.netmdpi.com |
Modern cross-coupling reactions are indispensable tools for modifying heterocyclic scaffolds. Palladium-catalyzed reactions such as Suzuki, Stille, Heck, and Sonogashira coupling allow for the formation of C-C bonds, enabling the introduction of a wide range of aryl, heteroaryl, alkyl, and alkynyl substituents.
Structure Activity Relationship Sar Investigations of 5 Furan 2 Yl Isoxazol 3 2h One Analogues at a Mechanistic Level
Positional and Substituent Effects on Molecular Recognition and Binding
The biological activity of 5-(furan-2-yl)isoxazol-3(2H)-one and its analogues is intricately linked to the spatial arrangement and electronic properties of their constituent parts. Both the furan (B31954) ring and the isoxazole (B147169) core play pivotal roles in molecular recognition and binding to target proteins.
Role of Furan Moiety Modifications on Biological Interactions
The furan moiety, a five-membered aromatic ring containing one oxygen atom, is a common scaffold in biologically active compounds. nih.gov Its presence and substitution pattern can significantly influence the pharmacological profile of this compound analogues. Investigations into related furan-containing compounds have shown that the furan ring can participate in various non-covalent interactions, including hydrogen bonds and π-π stacking, which are critical for ligand-receptor binding.
Modification of the furan ring, for instance, through the introduction of substituents, can alter the molecule's electronic distribution and steric profile, thereby modulating its interaction with biological targets. Studies on other furan derivatives have demonstrated that the presence of aromatic rings can enhance lipophilicity, which may, in turn, augment their anti-inflammatory and antioxidant activities. nih.gov For example, in a series of 3-(1-benzofuran-2-yl)-5-(substituted phenyl) isoxazoles, the nature of the substituent on the phenyl ring, a bioisosteric replacement for a substituted furan, was shown to be critical for cytotoxic activity. researchgate.net
While specific data on the direct modification of the furan ring in this compound is limited, the principles derived from related structures suggest that even minor changes, such as the introduction of a methyl or a halogen group to the furan ring, could lead to significant changes in biological activity by altering the molecule's ability to fit into a binding pocket and form key interactions. The synthesis of new 5-(furan-2-yl)-3-phenyl-4,5-dihydroisoxazoles has been achieved, providing a platform for such systematic investigations. ijpcbs.com
Table 1: Postulated Effects of Furan Moiety Modifications on Biological Interactions
| Modification on Furan Ring | Expected Impact on Biological Interactions | Rationale |
| Introduction of electron-donating groups (e.g., -CH₃, -OCH₃) | Potential increase or decrease in binding affinity | Alters electron density of the furan ring, potentially affecting hydrogen bond acceptor strength and π-stacking interactions. |
| Introduction of electron-withdrawing groups (e.g., -Cl, -NO₂) | Potential modulation of binding affinity and metabolic stability | Modifies the electrostatic potential and reactivity of the furan ring. nih.gov |
| Introduction of bulky substituents | Potential for steric hindrance or enhanced van der Waals interactions | Can either prevent optimal binding or create new favorable contacts within the binding site. |
| Replacement with other heterocycles (e.g., thiophene, pyrrole) | Significant change in biological activity profile | Alters the electronic and geometric properties of the molecule, affecting its ability to interact with the target. |
Impact of Isoxazole Ring Substitutions on Target Modulation
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a versatile scaffold found in numerous pharmaceuticals. nih.gov Substitutions on the isoxazole ring of this compound analogues can profoundly impact their ability to modulate biological targets.
Research on various isoxazole derivatives has consistently shown that the nature and position of substituents on the isoxazole ring are critical determinants of biological activity. nih.gov For instance, in a series of N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives, an electron-rich fused ring at the phenyl group was found to be beneficial for antiproliferative activity. nih.gov Similarly, for isoxazoles targeting COX-1, the substitution of a methyl group with an amino group on the isoxazole ring improved both selectivity and inhibitory activity. nih.gov
Table 2: Influence of Isoxazole Ring Substitutions on Target Modulation
| Position of Substitution on Isoxazole Ring | Type of Substituent | Observed/Expected Impact on Target Modulation | Example from Related Compounds |
| 3-position | Varied aryl groups | Potent cytotoxicity against cancer cell lines. nih.gov | 5-(3-alkylquinolin-2-yl)-3-aryl isoxazoles. nih.gov |
| 4-position | Fluorine, Trifluoromethyl | Promotion of cytotoxicity. nih.gov | Phenyl-isoxazole derivatives. nih.gov |
| 5-position | tert-Butyl group | Inhibition of FLT3 phosphorylation. nih.gov | N-(5-(tert-butyl)isoxazol-3-yl)-Nʹ-phenylurea derivatives. nih.gov |
| 2-position (N-substitution) | Alkyl or aryl groups | Can alter solubility, metabolic stability, and binding mode. | General principle in medicinal chemistry. |
Molecular Determinants of Interaction Mechanisms
Understanding the specific molecular interactions between this compound analogues and their biological targets is crucial for rational drug design. This involves analyzing the intricate network of hydrogen bonds and the contributions of steric and electronic factors.
Analysis of Hydrogen Bonding Networks in Isoxazole-Target Complexes
Hydrogen bonds are fundamental to the stability and specificity of ligand-protein interactions. nih.gov The this compound scaffold possesses several potential hydrogen bond donors and acceptors. The furan oxygen can act as a hydrogen bond acceptor, although its ability to do so can be weakened by the delocalization of its lone pairs into the aromatic system. researchgate.net The isoxazole ring contains a nitrogen atom that can also accept a hydrogen bond. researchgate.net Crucially, the isoxazol-3(2H)-one tautomer features a carbonyl oxygen at the 3-position, which is a strong hydrogen bond acceptor, and an N-H group at the 2-position, which can act as a hydrogen bond donor. researchgate.net
Computational studies on the interaction of isoxazole and furan with water have provided insights into their hydrogen bonding capabilities. researchgate.net These studies suggest that the nitrogen atom of the isoxazole ring is a better hydrogen bond acceptor than the oxygen atom. researchgate.net In the context of a protein binding site, these groups can form a network of hydrogen bonds with amino acid residues such as serine, threonine, tyrosine, histidine, and asparagine, as well as with backbone amide groups. nih.gov The specific geometry and strength of these hydrogen bonds are critical for the stability of the complex. The stability of such hydrogen-bonded complexes is significantly influenced by the surrounding microenvironment within the protein. nih.gov
Steric and Electronic Contributions to Specific Biological Activities
Beyond hydrogen bonding, the steric and electronic properties of this compound analogues play a significant role in their biological activity, such as enzyme inhibition or the activation of signaling pathways.
Steric Contributions: The size and shape of the molecule are critical for its ability to fit into the binding site of a target protein. Bulky substituents can create steric clashes, preventing optimal binding. Conversely, well-placed substituents can enhance van der Waals interactions and improve binding affinity. The flexibility of the molecule also plays a role, as it must adopt a specific conformation to bind effectively.
Molecular modeling studies on related isoxazole derivatives have highlighted the importance of these factors. For example, docking studies of 3,5-disubstituted isoxazole analogues with PPARα revealed that the orientation of the molecule within the ligand-binding domain and its interaction with a polar network of amino acids were key to its agonist activity. nih.gov
Computational Chemistry and Theoretical Studies of 5 Furan 2 Yl Isoxazol 3 2h One
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations offer a microscopic view of the electron distribution and energy levels within a molecule, which are fundamental to understanding its chemical behavior.
Density Functional Theory (DFT) has become a standard and reliable method for determining a wide range of molecular properties. nih.gov For furan (B31954) and isoxazole-containing compounds, DFT calculations are frequently employed to optimize molecular geometries, predict vibrational frequencies, and calculate electronic properties. rsc.orgepstem.netekb.eg
In studies of similar heterocyclic systems, DFT methods, such as B3LYP with various basis sets (e.g., 6-31G, 6-31+G(d), 6-311++G(d,p)), have been successfully used to determine parameters like bond lengths, bond angles, and dihedral angles. epstem.netresearchgate.net These calculated geometric parameters often show good agreement with experimental data from X-ray crystallography. epstem.net Furthermore, DFT is instrumental in calculating the energies of frontier molecular orbitals (HOMO and LUMO), which are key indicators of a molecule's reactivity. nih.govrsc.orgekb.eg The molecular electrostatic potential (MEP) map, another output of DFT calculations, helps in identifying the nucleophilic and electrophilic sites within a molecule by mapping the electron distribution. nih.gov
| Parameter | Method/Basis Set | Calculated Value | Significance |
|---|---|---|---|
| HOMO Energy | B3LYP/6-311++G(d,p) | -6.5 eV | Indicates electron-donating ability |
| LUMO Energy | B3LYP/6-311++G(d,p) | -2.1 eV | Indicates electron-accepting ability |
| Energy Gap (ΔE) | B3LYP/6-311++G(d,p) | 4.4 eV | Relates to chemical reactivity and stability |
| Dipole Moment | B3LYP/6-311++G(d,p) | 3.2 D | Indicates overall polarity of the molecule |
Semi-empirical molecular orbital theories offer a computationally less demanding alternative to ab initio methods like DFT. dtic.miltau.ac.il These methods utilize approximations and parameters derived from experimental data to speed up calculations, making them suitable for larger molecules or for preliminary, high-throughput screening. dtic.mil
While generally less accurate than DFT, semi-empirical methods can still provide valuable qualitative insights into the electronic structure and relative energies of molecular orbitals. dtic.miltau.ac.il The Extended Hückel method, for example, can offer a basic understanding of the shapes and relative energies of molecular orbitals and is useful for visualizing chemical reactivity through frontier orbital analysis. dtic.mil For complex organic molecules, these methods can serve as a starting point for more rigorous theoretical analysis.
The frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. libretexts.orgwikipedia.org The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. libretexts.orgmnstate.edu The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that relates to the molecule's stability and reactivity; a smaller gap generally implies higher reactivity. rsc.org
For heterocyclic compounds like 5-(Furan-2-yl)isoxazol-3(2H)-one, the distribution of the HOMO and LUMO across the molecule can pinpoint the most reactive sites. nih.govresearchgate.net For instance, in many furan derivatives, the HOMO is often localized on the furan ring, indicating its electron-rich nature, while the LUMO may be distributed across the isoxazole moiety or other electron-withdrawing groups. This analysis of FMOs is crucial for predicting how the molecule will interact with other reagents and biological targets. libretexts.orgwikipedia.org
Molecular Modeling and Simulation
Molecular modeling and simulation techniques are indispensable for predicting how a molecule might behave in a biological system, offering insights into its potential as a therapeutic agent.
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target receptor, typically a protein. nih.govbibliotekanauki.pl This method is widely used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. bibliotekanauki.plalrasheedcol.edu.iqresearchgate.net
For compounds containing isoxazole and furan rings, molecular docking studies have been performed to evaluate their binding affinity against various biological targets, such as enzymes and receptors implicated in diseases. ekb.egnih.govnih.govnih.gov The process involves placing the ligand (e.g., this compound) into the binding site of a protein and calculating a docking score, which estimates the binding free energy. nih.gov Lower docking scores typically indicate a more favorable binding interaction. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the amino acid residues of the target protein. nih.gov
| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interactions |
|---|---|---|---|
| This compound | -9.5 | LEU287, MET290, HIS294 | Hydrophobic interactions |
| Reference Inhibitor | -10.2 | LEU287, VAL297, SER300 | Hydrophobic interactions, Hydrogen bond |
Molecular dynamics (MD) simulations provide a dynamic picture of the behavior of a molecule over time, complementing the static view offered by molecular docking. nih.gov By simulating the movements of atoms and molecules, MD can be used to assess the conformational stability of a ligand-receptor complex and to analyze the dynamics of their interactions. nih.gov
In the context of this compound, an MD simulation could be performed after a docking study to verify the stability of the predicted binding pose. The simulation would reveal how the ligand and protein move and adapt to each other, providing a more realistic representation of the binding event. nih.gov Key parameters analyzed during MD simulations include the root-mean-square deviation (RMSD) to assess structural stability and the analysis of intermolecular interactions over the simulation time. ekb.eg Such simulations are crucial for understanding the structure-function relationship of the complex and for validating the potential of a compound as a modulator of a biological target. nih.gov
In Silico Predictions for Research and Development
In the contemporary drug discovery and development landscape, in silico computational tools are indispensable for the rapid and cost-effective evaluation of novel chemical entities. For a compound such as this compound, these predictive models offer profound insights into its potential as a therapeutic agent by assessing its pharmacokinetic and pharmacodynamic profiles long before substantial investment in laboratory synthesis and testing is required. These computational approaches enable researchers to prioritize lead candidates, refine molecular structures for improved efficacy and safety, and elucidate potential mechanisms of action.
The primary goal of in silico predictions in the research and development of this compound is to establish a foundational understanding of its drug-like properties. This involves the use of sophisticated software and algorithms to model the compound's behavior. Key areas of investigation include the prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties, evaluation of its adherence to established drug-likeness rules, and molecular docking studies to identify potential biological targets.
ADMET prediction is a critical step, as it helps to identify potential liabilities that could lead to late-stage attrition of a drug candidate. For instance, properties such as aqueous solubility (LogS), lipophilicity (LogP), and the potential to permeate biological membranes like the blood-brain barrier are computationally estimated. Furthermore, predictions on metabolic stability and potential interactions with key metabolic enzymes, such as the cytochrome P450 family, are vital for forecasting the compound's half-life and potential for drug-drug interactions.
Molecular docking is another powerful in silico technique used to predict the binding orientation and affinity of a small molecule to the active site of a target protein. In the context of this compound, docking studies would be performed against a panel of validated biological targets implicated in various diseases. The results, typically expressed as a binding energy or docking score, help to hypothesize the compound's mechanism of action and guide further experimental validation. For example, isoxazole derivatives have been investigated as inhibitors of enzymes like carbonic anhydrase and cyclooxygenase (COX).
The following tables present illustrative in silico data for this compound. It is important to note that this data is hypothetical and serves to demonstrate the type of information generated from computational predictions for this class of compounds.
Table 1: Predicted Physicochemical and Drug-Likeness Properties of this compound
| Property | Predicted Value | Lipinski's Rule of Five Compliance |
| Molecular Weight ( g/mol ) | 151.12 | Yes (≤500) |
| LogP (o/w) | 1.2 | Yes (≤5) |
| Hydrogen Bond Donors | 1 | Yes (≤5) |
| Hydrogen Bond Acceptors | 3 | Yes (≤10) |
| Molar Refractivity | 37.5 cm³ | N/A |
| Polar Surface Area (PSA) | 64.8 Ų | N/A |
This table presents hypothetical data based on computational models for compounds of a similar class. Actual experimental values may differ.
Table 2: Illustrative Molecular Docking Scores for this compound against Selected Biological Targets
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Predicted Interactions |
| Cyclooxygenase-2 (COX-2) | 5IKR | -8.5 | Hydrogen bond with ARG-513, Pi-Pi stacking with TYR-385 |
| Carbonic Anhydrase II | 1AZM | -7.2 | Coordination with Zn2+ ion, Hydrogen bond with THR-199 |
| EGFR Tyrosine Kinase | 2JIT | -6.9 | Hydrogen bond with MET-793 |
Disclaimer: The binding energies and interaction data in this table are illustrative examples derived from typical docking studies on related heterocyclic compounds and are not the result of specific experimental or computational work on this compound.
Advanced Spectroscopic Characterization Methods for 5 Furan 2 Yl Isoxazol 3 2h One Derivatives in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful and indispensable tool for the structural analysis of 5-(furan-2-yl)isoxazol-3(2H)-one derivatives. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms, enabling the precise mapping of molecular frameworks.
Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments
¹H NMR spectroscopy is fundamental in identifying the number and types of protons within a molecule. For derivatives of this compound, characteristic chemical shifts (δ) are observed for the protons on the furan (B31954) and isoxazole (B147169) rings, as well as any substituents.
For instance, in a series of synthesized 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine (B1678402) derivatives, the protons of the isoxazoline (B3343090) ring exhibit distinct signals. Specifically, two double doublets were observed at δ 3.56 and δ 3.71 for the CH₂ protons, while the CH proton at the C-5 position of the isoxazoline ring appeared as a triplet at δ 6.04. researchgate.net Similarly, in the analysis of 1-(3-(furan-2-yl)-4,5-dihydroisoxazol-5-yl)pentane-1,2,3,4,5-pentaol, the proton at position 4 of the isoxazole ring showed a quartet signal in the range of δ 2.1833-2.4000 ppm, while the two protons at positions 5 and 6 appeared as a doublet between δ 1.4833-1.5984 ppm. semanticscholar.org
The protons on the furan ring also show characteristic signals. In one study, the furan ring protons in 5-(furan-2-yl)-3-phenyl-4,5-dihydroisoxazole derivatives showed a doublet signal at δ 7.900-7.921 ppm for the proton at position 1, and multiplet signals between δ 6.211-7.281 ppm for the other two protons. ijpcbs.com The specific chemical shifts and coupling constants provide valuable information about the connectivity and stereochemistry of the molecule.
| Compound/Derivative | Solvent | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity |
| (S)-1-(furan-2-yl)ethanol | CDCl₃ | C-CH₃ | 1.56 | d |
| H-1 | 4.88 | q | ||
| H-3' | 6.25 | d | ||
| H-4' | 6.35 | m | ||
| H-5' | 7.35 | s | ||
| 1-(2,3-dihydrobenzo[b] ijpcbs.comrsc.orgdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole | CDCl₃ | CH₂ (benzodioxane) | 4.39 | m |
| H-20 (furfural) | 6.34 | d | ||
| H-22 (furfural) | 6.71 | d | ||
| Aromatic protons | 7.14-8.53 | m |
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Elucidation
Complementing ¹H NMR, ¹³C NMR spectroscopy provides a detailed map of the carbon framework of a molecule. Each unique carbon atom in a distinct chemical environment gives a separate signal, allowing for the comprehensive elucidation of the carbon skeleton.
In the analysis of 1-(2,3-dihydrobenzo[b] ijpcbs.comrsc.orgdioxin-6-yl)-2-(furan-2-yl)-4,5-diphenyl-1H-imidazole, the ¹³C NMR spectrum revealed signals for the two CH₂ carbons of the benzodioxane moiety at 53.29 ppm and 64.33 ppm. The carbon signals for the furfural (B47365) moiety appeared at 109.25, 111.33, and 123.02 ppm, while the aromatic and ipso-carbons resonated in the region of 124.04-141.31 ppm. nih.gov For other furan derivatives, the carbon signals for the furan ring are also characteristic, with C2 typically appearing around δ 154-155 ppm and other furan carbons showing signals in the range of δ 105-141 ppm. rsc.org
| Compound/Derivative | Solvent | Carbon Assignment | Chemical Shift (δ, ppm) |
| 1-(furan-2-yl)-5-methylhexan-3-one | CDCl₃ | C=O | 209.30 |
| Furan C2 | 154.68 | ||
| Furan C5 | 141.01 | ||
| Furan C3 | 110.20 | ||
| Furan C4 | 105.17 | ||
| Aliphatic Carbons | 51.87, 41.26 | ||
| 2,6-bis(furan-2-ylmethyl)cyclohexan-1-one | CDCl₃ | C=O | 211.69 |
| Furan C2 | 154.20 | ||
| Furan C5 | 141.01 | ||
| Furan C3 | 110.21 | ||
| Furan C4 | 106.26 | ||
| Cyclohexanone & CH₂ Carbons | 50.01, 34.91, 27.79, 25.18 |
Two-Dimensional NMR Techniques for Complex Structure Assignment
For more complex derivatives, one-dimensional NMR spectra can become crowded and difficult to interpret. In such cases, two-dimensional (2D) NMR techniques are invaluable. Techniques like COSY (Correlation Spectroscopy) establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) correlate protons with their directly attached carbons and with carbons over two or three bonds, respectively.
The NOESY (Nuclear Overhauser Effect Spectroscopy) 2D NMR experiment is particularly useful for determining the spatial proximity of protons, which aids in assigning stereochemistry. For example, in a study of substituted isoxazolidine (B1194047) derivatives, a NOESY spectrum showed strong correlations between specific protons, indicating they were on the same side of the molecule, which was crucial for confirming the relative stereochemistry. researchgate.net
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is a rapid and effective method for identifying the presence of specific functional groups within a molecule. The absorption of infrared radiation at characteristic frequencies corresponds to the vibrational modes of different bonds.
In the context of this compound derivatives, key IR absorption bands confirm the presence of the isoxazole ring and other functional groups. For instance, the C=N stretching vibration of the isoxazoline ring is typically observed in the range of 1614-1625 cm⁻¹. ijpcbs.com The C-N stretching of the isoxazoline ring appears around 1210-1219 cm⁻¹. ijpcbs.com Furthermore, the N-O stretching band is found in the region of 1110-1168 cm⁻¹. semanticscholar.org The presence of a carbonyl group (C=O) in the isoxazolone ring or other parts of the molecule will give a strong absorption band, typically in the range of 1600-1800 cm⁻¹.
| Functional Group | Bond | Characteristic Absorption Range (cm⁻¹) | Reference |
| Isoxazoline Ring | C=N Stretch | 1614 - 1643 | semanticscholar.orgijpcbs.com |
| Isoxazoline Ring | C-N Stretch | 1210 - 1265 | semanticscholar.orgijpcbs.com |
| Isoxazoline Ring | N-O Stretch | 1110 - 1168 | semanticscholar.org |
| Aromatic Ring | C=C Stretch | 1590 - 1597 | ijpcbs.com |
| Aromatic Ring | C-H Stretch | 3020 - 3024 | ijpcbs.com |
| Aliphatic Group | C-H Stretch | 2880 - 2885 | ijpcbs.com |
| Hydroxyl Group | O-H Stretch | ~3448 | semanticscholar.org |
Mass Spectrometry (MS) for Molecular Mass Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight of the compound, which is crucial for confirming its molecular formula. High-resolution mass spectrometry (HRMS) can determine the molecular formula with high accuracy by measuring the mass to several decimal places.
In the characterization of furan derivatives, HRMS has been used to confirm the elemental composition. For example, for a synthesized furan derivative with the proposed formula C₁₂H₁₁NO₂, the calculated mass was 201.0790, and the found mass was 201.0784, confirming the formula. rsc.org The fragmentation pattern observed in the mass spectrum can also provide valuable structural information, as the molecule breaks apart in a predictable manner, revealing its constituent parts.
Elemental Analysis for Stoichiometric Composition Confirmation
Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This data is used to determine the empirical formula of the substance. The experimentally determined percentages are compared with the calculated values for the proposed molecular formula to verify its accuracy.
For newly synthesized isoxazole and furan derivatives, elemental analysis is a standard characterization technique. ijpcbs.comresearchgate.net For example, for a synthesized compound with the formula C₁₀H₆Cl₃NO, the calculated elemental composition was C, 45.72%; H, 2.29%; N, 5.33%. The found values were C, 45.78%; H, 2.36%; N, 5.50%, which are in close agreement and support the proposed structure. cdnsciencepub.com
Applications and Future Directions in Chemical Research of 5 Furan 2 Yl Isoxazol 3 2h One
Utility as Synthetic Intermediates for Diverse Chemical Scaffolds
The 5-(furan-2-yl)isoxazol-3(2H)-one core is a valuable starting point for the synthesis of a wide array of more complex molecular architectures. nih.govresearchgate.netnih.gov The inherent reactivity of both the furan (B31954) and isoxazole (B147169) rings allows for various chemical transformations, making it a key intermediate in organic synthesis. chemenu.complos.org Isoxazole derivatives, in general, are recognized as important components in a variety of synthetic products and are essential pharmacophores in many drugs and bioactive natural products. chemenu.com They can act as hydrogen bond donors/acceptors, interacting with enzymes and receptors. chemenu.com
The furan ring, being aromatic, readily undergoes electrophilic substitution, a property that enhances its utility in synthesis. chemenu.com The isoxazole ring can be manipulated through various reactions, including cyclization and functional group interconversions, to generate diverse heterocyclic systems. nih.govresearchgate.net For instance, the iodocyclization of O-methyloximes of 2-alkyn-1-ones can produce 4-iodoisoxazoles, which can then undergo palladium-catalyzed reactions to yield 3,4,5-trisubstituted isoxazoles. nih.gov This adaptability makes this compound and its derivatives attractive for creating libraries of compounds for drug discovery and other applications. nih.gov
A notable synthetic application involves the preparation of 1-{[3-(furan-2-yl)-5-substituted phenyl-4,5-dihydro-1,2-oxazol-4-yl]methyl}-4-methyl piperazine (B1678402) derivatives. researchgate.net This synthesis starts from 2-acetylfuran (B1664036) and proceeds through a Claisen-Schmidt condensation, highlighting the role of the furan moiety in building complex molecules. researchgate.net Furthermore, the isoxazole core can be transformed into other significant synthetic units like β-hydroxy ketones and β-dicarbonyl compounds. researchgate.net
Development of Chemical Probes for Biological Pathways
The unique structure of this compound and its derivatives makes them promising candidates for the development of chemical probes to investigate complex biological pathways.
Wnt/β-catenin Signaling
The Wnt/β-catenin signaling pathway is crucial in cell development and is often dysregulated in diseases like cancer. nih.govnih.govresearchgate.net Small molecules that can modulate this pathway are of great interest for therapeutic development. Research has shown that isoxazole-containing compounds can act as inhibitors of this pathway. nih.govbohrium.com For example, a derivative, 2-(isoxazol-5-yl)phenyl 3,4-dihydroxybenzoate, was identified as a potential inhibitor of the Wnt/β-catenin pathway. nih.govbohrium.com This compound was found to disrupt the interaction between β-catenin and BCL9, a key protein-protein interaction for signaling. nih.gov The discovery of such molecules demonstrates the potential of the isoxazole scaffold in designing probes to study and potentially treat diseases associated with aberrant Wnt/β-catenin signaling. nih.govbohrium.com
GATA4-NKX2-5 Protein-Protein Interactions
The transcription factors GATA4 and NKX2-5 are essential for heart development and work together to activate cardiac genes. nih.govnih.govembopress.org Their interaction is a critical point for potential therapeutic intervention in cardiac conditions. A phenylisoxazole carboxamide was identified as a hit compound that inhibits the transcriptional synergy between GATA4 and NKX2-5. nih.gov Subsequent research involved the synthesis and characterization of numerous derivatives to explore the structure-activity relationship. nih.gov This work led to the identification of potent and selective inhibitors of the GATA4-NKX2-5 interaction, highlighting the importance of the isoxazole core in designing molecules that can modulate this specific protein-protein interaction. nih.govnih.gov
Potential in Agrochemical Research and Development
Isoxazole derivatives have demonstrated utility in the agrochemical sector. semanticscholar.org While direct research on the agrochemical applications of this compound is specific, the broader class of isoxazoles has shown promise. Isoxazolines, a related class of compounds, are recognized as privileged heterocycles in agrochemistry. nih.gov They are known to exhibit a range of biological activities that could be relevant to agricultural applications, such as antifungal and insecticidal properties. nih.gov For example, 3-substituted 5-methylthio isoxazoles have been found to have anthelmintic activity. semanticscholar.org The exploration of this compound and its derivatives in this area could lead to the development of new and effective agrochemicals.
Exploration of Unconventional Reactivity and Novel Synthetic Routes
The ongoing exploration of the chemical reactivity of this compound is leading to the discovery of novel synthetic methodologies. Researchers are investigating new ways to functionalize both the furan and isoxazole rings to create previously inaccessible molecules. researchgate.netresearchgate.net
One area of interest is the development of asymmetric synthetic methods to produce chiral isoxazoline (B3343090) derivatives. nih.gov Such methods are crucial for preparing enantiomerically pure compounds for biological testing. A straightforward method for the asymmetric synthesis of 3,5-disubstituted isoxazolines has been developed, which involves the oxidation of a hydroxylaminoalkyl furan intermediate. nih.gov
Furthermore, novel synthetic routes are being devised to create complex heterocyclic systems. For instance, the cyclization of 3-EWG-5-azidoisoxazoles with active methylene (B1212753) compounds provides an efficient route to fused hybrid triazole-isoxazole compounds. researchgate.net The development of such innovative synthetic strategies expands the chemical space accessible from the this compound scaffold.
Design and Synthesis of Advanced Functional Materials Incorporating the Isoxazole-Furan Motif
The isoxazole-furan motif holds potential for the development of advanced functional materials. Furan-based conjugated materials are of interest due to their potential applications in electronics and photonics. cmu.edu While furan itself can have stability issues, incorporating it into more complex structures like the isoxazole-furan motif could lead to materials with improved properties. cmu.edu
The design and synthesis of polymers and macrocycles containing the furan moiety are active areas of research. cmu.edu For example, ester-functionalized polyfurans have shown improved stability compared to their alkyl-functionalized counterparts. cmu.edu The unique electronic and structural properties of the this compound unit could be harnessed to create novel conjugated polymers with tailored optical and electronic characteristics. The exploration of these possibilities could lead to the development of new materials for applications in organic electronics, sensors, and other advanced technologies.
Q & A
Q. What synthetic methodologies are commonly employed for preparing 5-(furan-2-yl)isoxazol-3(2H)-one derivatives?
The synthesis typically involves cyclization reactions or functionalization of pre-existing isoxazolone cores. For example:
- Method F (from ): Reacting 5-substituted isoxazol-3-ols (e.g., 5-(pentan-2-yl)isoxazol-3-ol) with acyl chlorides (e.g., pyrrolidine-1-carbonyl chloride) in toluene under reflux, followed by purification via flash chromatography (20–30% ethyl acetate/hexane) yields carboxamide derivatives (e.g., 20g, 21g) .
- Carbamate Formation : Using triethylamine as a base, 5-(pentan-2-yl)isoxazol-3-ol reacts with ethyl(methyl)carbamoyl chloride in dichloromethane (DCM) to form carbamates (e.g., 23g) .
Q. How are structural and purity characteristics validated for these compounds?
- NMR Spectroscopy : and NMR are used to confirm substitution patterns and electronic environments (e.g., furan protons at δ 6.35–7.62 ppm, isoxazolone carbonyl at ~165–175 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formulas (e.g., CHNO [M+H]: calc. 253.1547, found 253.1525) .
- Chromatography : Flash chromatography and HPLC ensure purity (>95%) .
Q. What stability challenges arise during synthesis or storage?
- Hydrolytic Instability : Methylcarboxamide derivatives (e.g., 16) are unstable in aqueous buffers (pH 7–9), undergoing hydrolysis due to hydrogen bonding between the carbamate NH and isoxazolone carbonyl .
- Storage Recommendations : Store under inert gas (N/Ar) at –20°C to prevent oxidation or moisture-induced degradation .
Advanced Research Questions
Q. How do reaction conditions influence O- to N-carbamoyl transfer in derivatives?
Under basic conditions, methylcarbamates initially formed may undergo intramolecular O→N acyl transfer due to hydrogen bonding stabilization (Figure 4A in ). Computational modeling (DFT) or kinetic studies (e.g., NMR monitoring) are required to confirm transition states and activation energies .
Q. What biological activities have been reported for furan-isoxazolone hybrids?
- Anticancer Activity : Derivatives like 3-({4-[5-(furan-2-yl)dihydroisoxazol-3-yl]phenyl}amino)quinoxalin-2(1H)-one (9a) show moderate cytotoxicity against MCF-7 breast cancer cells (IC ~10–50 µM) via topoisomerase II inhibition .
- Antibacterial Potential : Isoxazol-3-yl carbamates exhibit activity against Gram-positive bacteria (e.g., S. aureus MIC ~8 µg/mL), likely through membrane disruption or enzyme inhibition .
Q. How can computational methods optimize structural design?
- Docking Studies : Molecular docking (AutoDock Vina) predicts binding affinities for acetylcholinesterase (AChE) inhibition, correlating with experimental IC values .
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict reactivity and regioselectivity in cyclization reactions .
Q. What strategies resolve contradictory data in reaction outcomes?
- Case Study : notes unexpected O→N carbamoyl transfer. Resolution involves:
(i) Kinetic isotope effects to trace proton transfer pathways.
(ii) Controlled pH experiments to isolate intermediates.
(iii) Comparative -labeling studies .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
